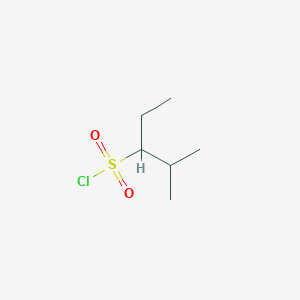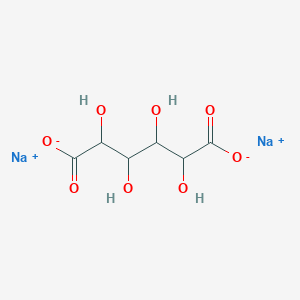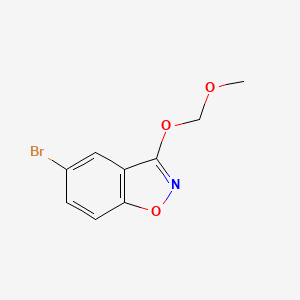
Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate is a complex organic compound with the molecular formula C23H30N2O2S It is characterized by the presence of a thietan ring, a dibenzylamino group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated alkane and a thiol compound, under basic conditions.
Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced via nucleophilic substitution reactions, where a dibenzylamine reacts with an appropriate electrophile.
Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the thietan ring or the dibenzylamino group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate: Unique due to the presence of the thietan ring and dibenzylamino group.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar in having a carbamate group but differs in the bicyclic structure.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidine ring instead of a thietan ring.
Uniqueness
This compound is unique due to its combination of a thietan ring and a dibenzylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H30N2O2S |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
tert-butyl N-[[3-(dibenzylamino)thietan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C23H30N2O2S/c1-22(2,3)27-21(26)24-16-23(17-28-18-23)25(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,26) |
InChI Key |
NKDOHDQZFHHOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CSC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B12093868.png)

![Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-](/img/structure/B12093874.png)
![2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid](/img/structure/B12093879.png)



![17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B12093895.png)



![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)
